molecular formula C14H16N2O B2828385 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline CAS No. 2097893-94-0

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline

Cat. No.: B2828385
CAS No.: 2097893-94-0
M. Wt: 228.295
InChI Key: ULWHLZFSLBDPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure with a methoxyazetidine substituent. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with methoxyazetidine. One common method includes the use of 2-chloroquinoline, which is reacted with 3-methoxyazetidine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like 1-pentanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases can be used to deprotonate the methoxyazetidine moiety, facilitating nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyazetidine moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the methoxyazetidine substituent.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the methoxyazetidine moiety.

    2-Chloroquinoline: A precursor in the synthesis of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline.

Uniqueness

This compound is unique due to the presence of the methoxyazetidine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-methoxyazetidin-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHLZFSLBDPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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